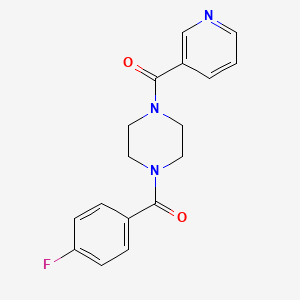![molecular formula C19H19NOS B5766694 N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline](/img/structure/B5766694.png)
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline, also known as MNA, is a chemical compound that has been used in scientific research for various purposes. MNA is a member of the family of compounds known as naphthylmethylindoles, which have been shown to have potential therapeutic effects on various diseases.
作用機序
The mechanism of action of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is important in the replication of DNA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer properties, this compound has been shown to have anti-inflammatory properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. This compound has also been shown to have neuroprotective properties and has been tested in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline in lab experiments is its relatively low toxicity. This compound has been shown to have low toxicity in animal models and is therefore considered to be a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline. One of the main directions is the development of this compound-based drugs for the treatment of cancer. This compound has shown promising results in preclinical studies and further research is needed to determine its efficacy in clinical trials. Another future direction is the study of the neuroprotective properties of this compound. This compound has shown promising results in animal models of neurodegenerative diseases and further research is needed to determine its potential as a therapeutic agent for these diseases. Finally, the study of the anti-inflammatory properties of this compound is another future direction. This compound has shown promising results in preclinical studies and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has shown promising results in scientific research studies. This compound has been shown to have anticancer, anti-inflammatory, and neuroprotective properties. The development of this compound-based drugs for the treatment of cancer, the study of its neuroprotective properties, and the study of its anti-inflammatory properties are all future directions for the study of this compound.
合成法
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline can be synthesized using a multistep process. The first step involves the synthesis of 2-methoxy-1-naphthaldehyde from 2-methoxynaphthalene. The aldehyde is then reacted with methylthioaniline in the presence of a base to yield this compound. The overall yield of the process is around 50%.
科学的研究の応用
N-[(2-methoxy-1-naphthyl)methyl]-2-(methylthio)aniline has been used in various scientific research studies. One of the main applications of this compound is in the study of cancer. This compound has been shown to have anticancer properties and has been tested in vitro and in vivo on various cancer cell lines. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in the treatment of cancer.
特性
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-2-methylsulfanylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NOS/c1-21-18-12-11-14-7-3-4-8-15(14)16(18)13-20-17-9-5-6-10-19(17)22-2/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLBERZLONAUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-fluorophenyl)-1,3-thiazol-2(3H)-one [1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylidene]hydrazone hydrobromide](/img/structure/B5766623.png)
![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)

![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5766646.png)
![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)


![N-(5-chloro-2-pyridinyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5766663.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5766675.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)